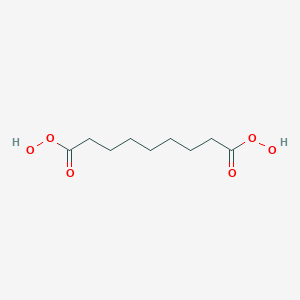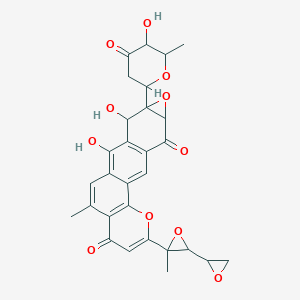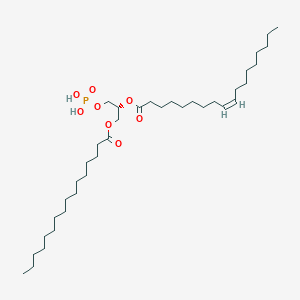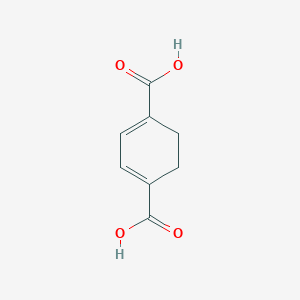
Potassium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The R-S notation in the name of the compound suggests that it has one or more chiral centers . Chiral centers are atoms that are bonded to four different groups, resulting in non-superimposable mirror images (enantiomers). The configuration of these chiral centers (whether they are R or S) can significantly affect the properties and reactivity of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been used in the synthesis of biologically active substances. For instance, its derivatives were involved in the synthesis of novel 3-formamido-3-acylamino-monobactams, highlighting its role in the development of new antibacterial agents (Branch, Finch, & Pearson, 1989).
Structural Analysis in Chemistry
Potassium salts related to this compound, like potassium clavulanate, have been studied for their chemical stability and crystal structure, providing insights into their chemical behavior and interactions (Fujii et al., 2010).
Role in Probing Enzymatic Functions
It has also been used in creating stable, fluorescent-labeled ATP analogs for studying adenylyl cyclases. This application is significant in understanding the binding site and function of enzymes involved in cellular signal transduction (Emmrich et al., 2010).
Development of Ion Sensors
The compound's derivatives have been explored for creating ion sensors, like in the case of triazacryptand-based fluorescent sensors for potassium sensing. These sensors are useful for both extracellular and intracellular potassium ion detection (Zhou et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the phosphorylation of 6-aminopurine followed by the coupling of the resulting intermediate with a protected sugar derivative. The protecting groups are then removed to give the desired compound.", "Starting Materials": [ "6-aminopurine", "diethyl phosphoramidite", "2,3,5-tri-O-benzoyl-D-ribose", "tetrazole", "potassium hydroxide", "methanol", "dichloromethane", "triethylamine", "acetic anhydride", "pyridine", "toluene" ], "Reaction": [ "Phosphorylation of 6-aminopurine using diethyl phosphoramidite and tetrazole in dichloromethane to give the protected intermediate", "Coupling of the protected intermediate with 2,3,5-tri-O-benzoyl-D-ribose using tetrazole and triethylamine in dichloromethane to give the protected nucleoside", "Deprotection of the nucleoside using potassium hydroxide in methanol to give the desired compound", "Optional purification of the compound using chromatography with toluene as the eluent" ] } | |
Número CAS |
70285-70-0 |
Fórmula molecular |
C10H12K3N5O10P2 |
Peso molecular |
541.47 g/mol |
Nombre IUPAC |
tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
Clave InChI |
VUMWUMOJSGMZBE-MSQVLRTGSA-K |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
Sinónimos |
5'-ADP; ADP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)







